molecular formula C28H27NO10S3 B11043485 Tetramethyl 6'-acryloyl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-acryloyl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11043485
M. Wt: 633.7 g/mol
InChI Key: JPCNSPXHXNXOHN-UHFFFAOYSA-N
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Description

Tetramethyl 6’-acryloyl-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-acryloyl-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the acrylate and methoxy groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-acryloyl-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds.

Scientific Research Applications

Tetramethyl 6’-acryloyl-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent or diagnostic tool.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Tetramethyl 6’-acryloyl-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 6’-acryloyl-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetramethyl 6’-acryloyl-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness

Tetramethyl 6’-acryloyl-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique combination of functional groups and structural features. This makes it a valuable compound for research and development in various fields, offering potential advantages over similar compounds in terms of reactivity, specificity, and versatility.

Properties

Molecular Formula

C28H27NO10S3

Molecular Weight

633.7 g/mol

IUPAC Name

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-prop-2-enoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C28H27NO10S3/c1-9-16(30)29-15-11-10-13(35-4)12-14(15)17-22(27(29,2)3)40-19(24(32)37-6)18(23(31)36-5)28(17)41-20(25(33)38-7)21(42-28)26(34)39-8/h9-12H,1H2,2-8H3

InChI Key

JPCNSPXHXNXOHN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C=C)C=CC(=C3)OC)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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